molecular formula C11H15NO B3111615 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline CAS No. 184041-83-6

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3111615
CAS RN: 184041-83-6
M. Wt: 177.24 g/mol
InChI Key: BQRYQBZCGKQKQA-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is used as a chemical reagent, organic intermediate, and in pharmaceutical research and development . It appears as dark brown solid .


Synthesis Analysis

Tetrahydroquinolines are produced by the hydrogenation of quinolines . The synthesis of 1,2,3,4-tetrahydroisoquinolines involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is C10H13NO . The molecular weight is 163.22 . The SMILES string representation is COc1ccc2NCCCc2c1 .


Chemical Reactions Analysis

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is used as a chemical reagent and organic intermediate . It is involved in various chemical reactions in pharmaceutical research and development .


Physical And Chemical Properties Analysis

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a dark brown solid . It has a melting point of 37-41 °C . It is insoluble in water .

Scientific Research Applications

Chemical Reagents

6-Methoxy-1,2,3,4-tetrahydroquinoline is used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a chemical reaction.

Organic Intermediates

This compound serves as an organic intermediate . Organic intermediates are often used in the synthesis of other organic compounds. They are used in a wide range of applications, including pharmaceuticals, agrochemicals, and polymers.

Fine Chemicals

6-Methoxy-1,2,3,4-tetrahydroquinoline is used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.

Pharmaceutical Research and Development

This compound is used in pharmaceutical research and development . It could be used in the synthesis of new drugs or the improvement of existing drug formulations.

5. Synthesis of Novel Spirobicyclic Artemisinin Analogues 6-Methoxy-1,2,3,4-tetrahydroquinoline has been used in the synthesis of novel spirobicyclic Artemisinin analogues for anti-tumor activity . Artemisinin is a drug used in the treatment of malaria, and its analogues could potentially be used in cancer treatment.

Safety and Hazards

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .

properties

IUPAC Name

6-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-9-6-10(13-2)3-4-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRYQBZCGKQKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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